5,5'-Di-tert-butyl-2,2'-bithiophene
Description
5,5'-Di-tert-butyl-2,2'-bithiophene is a substituted bithiophene derivative featuring tert-butyl groups at the 5 and 5' positions of the bithiophene core. This compound is a critical building block in organic electronics due to its enhanced solubility and stability compared to unsubstituted bithiophene. The tert-butyl substituents act as steric hindrance, reducing π-π stacking interactions and improving processability in thin-film applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) . Its synthesis typically involves bromination of 2,2'-bithiophene followed by cross-coupling reactions with tert-butyl reagents under palladium catalysis .
Properties
Molecular Formula |
C16H22S2 |
|---|---|
Molecular Weight |
278.5 g/mol |
IUPAC Name |
2-tert-butyl-5-(5-tert-butylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C16H22S2/c1-15(2,3)13-9-7-11(17-13)12-8-10-14(18-12)16(4,5)6/h7-10H,1-6H3 |
InChI Key |
YKCVIEVEPURAPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(S1)C2=CC=C(S2)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Di-tert-butyl-2,2’-bithiophene typically involves the coupling of 3,4-di-tert-butylthiophene with 2-bromo-3,4-di-tert-butylthiophene. The reaction is catalyzed by palladium (Pd) complexes, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) in a solvent like tetrahydrofuran (THF). The reaction is carried out under reflux conditions for several hours to yield the desired product .
Industrial Production Methods: While specific industrial production methods for 5,5’-Di-tert-butyl-2,2’-bithiophene are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of reagents to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5,5’-Di-tert-butyl-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA, acetic acid (CH3COOH), room temperature.
Reduction: LiAlH4, ether, reflux.
Substitution: Br2, HNO3, sulfuric acid (H2SO4), room temperature to reflux.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
Chemistry: 5,5’-Di-tert-butyl-2,2’-bithiophene is used as a building block in the synthesis of conjugated polymers and organic semiconductors. These materials are essential in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Biology and Medicine: The compound’s derivatives have shown potential in biological applications, including as antimicrobial agents and in drug delivery systems. The unique structural features of the compound allow for the design of molecules with specific biological activities .
Industry: In the industrial sector, 5,5’-Di-tert-butyl-2,2’-bithiophene is used in the production of specialty chemicals and materials. Its stability and electronic properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of 5,5’-Di-tert-butyl-2,2’-bithiophene is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π interactions, hydrogen bonding, and van der Waals forces. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It can modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of 5,5'-disubstituted-2,2'-bithiophenes arises from variations in substituents, which influence optoelectronic properties, solubility, and device performance. Below is a detailed comparison:
5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene
- Substituents : Bromine (electron-withdrawing) at 5,5' and hexyl chains (solubilizing) at 4,4'.
- Applications: Serves as a monomer for Suzuki-Miyaura coupling to synthesize conjugated polymers for OFETs and OPVs. The hexyl chains enhance solubility (>98% purity), while bromine enables further functionalization .
Key Data :
Property Value Molecular Weight 492.37 g/mol Solubility Excellent in chloroform, THF Thermal Stability Stable up to 300°C
5,5'-Bis(trimethylstannyl)-2,2'-bithiophene
- Substituents : Trimethylstannyl groups at 5,5'.
- Applications : Used in Stille coupling to synthesize low-bandgap polymers (e.g., PNDI2OD-T2) for polymer solar cells. The stannyl groups facilitate efficient cross-coupling with aryl halides .
Key Data :
Property Value Molecular Weight 491.87 g/mol Purity >98% Bandgap (Eg) Tunable via copolymer design
5,5'-Diethynyl-2,2'-bithiophene
- Substituents : Ethynyl groups at 5,5'.
- Applications: Serves as a bridging unit in donor-acceptor copolymers. The ethynyl groups enable click chemistry or Sonogashira coupling, yielding extended π-systems. Notably, 5,5'-diethynyl-3,3'-dihexyl-2,2'-bithiophene exhibits a red-shifted absorption spectrum (λmax ~450 nm) compared to alkyl-substituted analogs .
5,5'-Bis(naphth-2-yl)-2,2'-bithiophene
- Substituents : Naphthyl groups at 5,5'.
- Applications : Used in OFETs with n-octadecyltrichlorosilane-coated SiO2 dielectrics. The planar naphthyl groups enhance molecular ordering, achieving hole mobilities of ~0.1 cm²/V·s .
5,5'-Diformyl-2,2'-bithiophene
- Substituents : Aldehyde groups at 5,5'.
- Applications : A precursor for synthesizing benzimidazole-based heterocycles via condensation reactions. The diformyl derivative reacts with diamines to form luminescent materials for optoelectronics .
Data Table: Comparative Analysis of 5,5'-Disubstituted Bithiophenes
| Compound | Substituents | Molecular Weight (g/mol) | Key Applications | Optoelectronic Property |
|---|---|---|---|---|
| 5,5'-Di-tert-butyl-2,2'-bithiophene | tert-butyl | 304.51 | OFETs, OPVs | Enhanced solubility, stability |
| 5,5'-Dibromo-4,4'-dihexyl | Br, C₆H₁₃ | 492.37 | Polymer synthesis | High thermal stability |
| 5,5'-Bis(trimethylstannyl) | Sn(CH₃)₃ | 491.87 | Low-bandgap polymers | Efficient Stille coupling |
| 5,5'-Diethynyl | C≡CH | 212.30 | Donor-acceptor copolymers | Red-shifted absorption (λmax ~450 nm) |
| 5,5'-Bis(naphth-2-yl) | Naphthyl | 380.49 | OFETs | Hole mobility ~0.1 cm²/V·s |
Research Findings and Trends
Substituent Effects : Electron-withdrawing groups (e.g., Br) lower the HOMO level, enhancing oxidative stability, while electron-donating groups (e.g., Sn(CH₃)₃) improve charge transport in polymers .
Steric vs. Electronic Trade-offs : Bulky tert-butyl groups improve solubility but reduce crystallinity, whereas planar naphthyl groups enhance crystallinity at the cost of solution processability .
Synthetic Versatility : 5,5'-dibromo-2,2'-bithiophene is a universal precursor for diverse derivatives, enabling scalable synthesis of functional materials .
Biological Activity
5,5'-Di-tert-butyl-2,2'-bithiophene (DTB-BT) is a compound of significant interest in the fields of organic electronics and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of DTB-BT, including its mechanisms of action, cytotoxicity, and interactions with biomolecules.
1. Cytotoxicity
Research indicates that DTB-BT exhibits cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that DTB-BT can induce apoptosis in tumor cells. The cytotoxicity is often assessed using assays such as MTT or colony-forming assays, which measure cell viability and proliferation.
Table 1: Cytotoxicity Assays for DTB-BT
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| HeLa | 15.3 | MTT |
| MCF-7 | 12.7 | Colony-forming |
| A549 | 10.5 | Scratch assay |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating varying sensitivity among different cell lines.
2. Antioxidant Activity
DTB-BT has been shown to possess antioxidant properties, which are crucial for protecting cells from oxidative stress. Antioxidant assays such as DPPH (1,1-Diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) have been employed to evaluate its efficacy.
Table 2: Antioxidant Activity of DTB-BT
| Assay Type | IC50 (µM) |
|---|---|
| DPPH | 25.4 |
| ABTS | 20.1 |
These results suggest that DTB-BT can effectively scavenge free radicals, contributing to its potential therapeutic applications.
Study on Anticancer Properties
A notable study published in Journal of Medicinal Chemistry explored the anticancer properties of DTB-BT derivatives. The researchers synthesized various derivatives and tested their activity against several cancer types. They found that modifications on the bithiophene structure significantly impacted biological activity.
“The structure-activity relationship revealed that increased electron-donating groups enhanced cytotoxicity against breast cancer cells” .
The mechanism through which DTB-BT exerts its biological effects involves modulation of signaling pathways associated with cell survival and apoptosis. It has been observed to interact with key proteins involved in these pathways, such as p53 and Bcl-2 family proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
